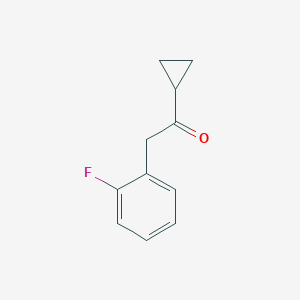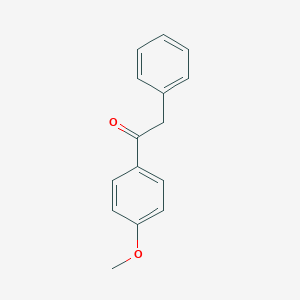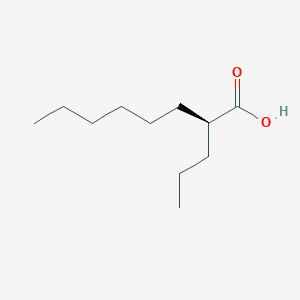
2-Methyl-3-(Trifluormethyl)pivalanilid
Übersicht
Beschreibung
2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide, also known as 2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide, is a useful research compound. Its molecular formula is C13H16F3NO and its molecular weight is 259.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurologie-Forschungschemikalien
2-Methyl-3-(Trifluormethyl)pivalanilid: wird in der Neurologieforschung als Referenzstandard verwendet . Seine genaue Rolle in der Neurologie wird in den Suchergebnissen nicht explizit beschrieben, aber Referenzstandards werden typischerweise zur Kalibrierung von Instrumenten oder zur Durchführung quantitativer Analysen bei Medikamententests und -entwicklung verwendet.
Proteomikforschung
Diese Verbindung wird auch in der Proteomikforschung eingesetzt, wo sie als biochemisches Werkzeug zur Untersuchung der Proteinexpression und -funktion dient . Insbesondere die Trifluormethylgruppe kann die biologische Aktivität von Proteinen beeinflussen, was sie zu einer wertvollen Verbindung für experimentelle Assays macht.
Pharmazeutische Entwicklung
Verbindungen mit der Trifluormethylgruppe, wie This compound, sind von Bedeutung bei der Entwicklung von von der FDA zugelassenen Medikamenten . Diese Verbindungen werden oft in Arzneimittelmoleküle integriert, da sie pharmakologische Eigenschaften wie metabolische Stabilität und Bioverfügbarkeit verbessern können.
Pflanzenschutzmittel-Anwendungen
Verbindungen mit der Trifluormethylgruppe werden bei der Synthese von Pflanzenschutzmitteln wie Insektiziden verwendet . Sie sind besonders wirksam gegen Schmetterlingsraupen an verschiedenen Kulturen und bieten einen Schutz für landwirtschaftliche Produkte vor Schäden.
Analytische Chemie
In der analytischen Chemie kann This compound als Standard zur Kalibrierung von Geräten und zur Validierung von Methoden verwendet werden . Dies stellt die Genauigkeit und Zuverlässigkeit chemischer Analysen sicher, was in Forschung und Qualitätskontrolle von entscheidender Bedeutung ist.
Organische Synthese
Die Verbindung ist ein Zwischenprodukt bei der Synthese anderer komplexer Moleküle . Seine strukturellen Merkmale, wie die Trifluormethylgruppe, machen es zu einem vielseitigen Baustein in der organischen Synthese, der zur Herstellung verschiedener pharmakologisch aktiver Wirkstoffe führt.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-8-9(13(14,15)16)6-5-7-10(8)17-11(18)12(2,3)4/h5-7H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZICTAKSVSHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)(C)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363760 | |
| Record name | 2,2-Dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150783-50-9 | |
| Record name | 2,2-Dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)







![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30602.png)
![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30606.png)


![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)
